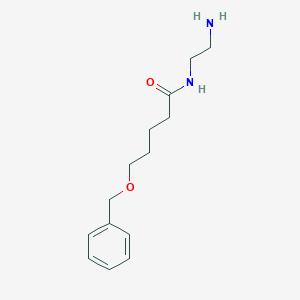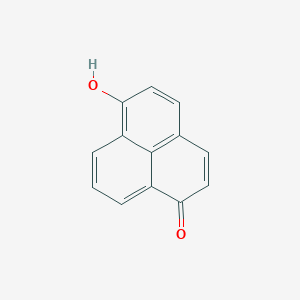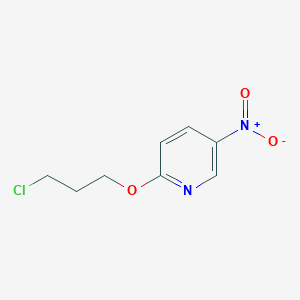
2-(3-Chloropropoxy)-5-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloropropoxy)-5-nitropyridine is an organic compound that belongs to the class of nitropyridines It is characterized by the presence of a nitro group at the 5-position and a 3-chloropropoxy group at the 2-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropoxy)-5-nitropyridine typically involves the reaction of 5-nitropyridin-2-ol with 1-chloro-3-propyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
2-(3-Chloropropoxy)-5-nitropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chloropropoxy group can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and products depend on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Reduction: The major product is 2-(3-aminopropoxy)-5-nitropyridine.
Oxidation: Products vary based on the oxidizing agent and conditions, potentially leading to further oxidation of the pyridine ring.
科学的研究の応用
2-(3-Chloropropoxy)-5-nitropyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of dyes, pharmaceuticals, and other industrial chemicals.
作用機序
The mechanism of action of 2-(3-Chloropropoxy)-5-nitropyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, the nitro group can participate in redox reactions, while the chloropropoxy group can interact with biological targets through hydrogen bonding or hydrophobic interactions . The exact molecular targets and pathways involved would vary based on the specific bioactive derivative synthesized from this compound.
類似化合物との比較
Similar Compounds
2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene: Similar in structure but with a methoxy group instead of a pyridine ring.
4-(3-Chloro-4-fluoroanilino)-7-(3-chloropropoxy)-6-methoxy-1,2,3-benzotriazine: Contains a benzotriazine ring and exhibits potent antiproliferative effects.
2-(3-Chloropropoxy)tetrahydro-2H-pyran: A related compound with a tetrahydropyran ring instead of a pyridine ring.
Uniqueness
2-(3-Chloropropoxy)-5-nitropyridine is unique due to the combination of its nitro and chloropropoxy groups on a pyridine ring This structural arrangement imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds
特性
分子式 |
C8H9ClN2O3 |
|---|---|
分子量 |
216.62 g/mol |
IUPAC名 |
2-(3-chloropropoxy)-5-nitropyridine |
InChI |
InChI=1S/C8H9ClN2O3/c9-4-1-5-14-8-3-2-7(6-10-8)11(12)13/h2-3,6H,1,4-5H2 |
InChIキー |
FYUMUEHHXPTSOJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1[N+](=O)[O-])OCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Amino-3-(1h-benzimidazol-2-yl)-5-[(1-methyl-3-piperidinyl)oxy]-2(1h)-quinolinone](/img/structure/B13730558.png)
![N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium tetraphenylborate](/img/structure/B13730565.png)
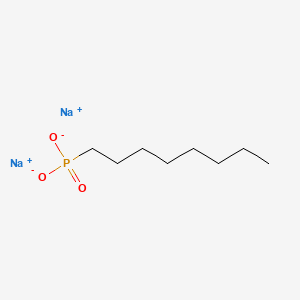

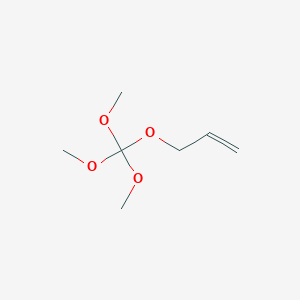


![5-[3-[3,5-bis(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]-5-(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13730614.png)

![6-Formyl-2,8-dihydroxyindolo[3,2-b]carbazole](/img/structure/B13730626.png)
![2-Amino-5-methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13730629.png)
![Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-](/img/structure/B13730630.png)
